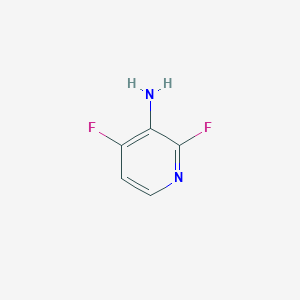

2,4-Difluoropyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Difluoropyridin-3-amine is a fluorinated heterocyclic compound with the molecular formula C5H4F2N2. It is a derivative of pyridine, where two hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoropyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,4-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluoropyridin-3-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines and thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

2,4-Difluoropyridin-3-amine serves as a crucial building block in the synthesis of various bioactive compounds. Its structural properties allow it to act as a bioisostere for hydrogen or hydroxy groups, which enhances the biological activity of the resulting molecules. For instance, it has been utilized in the development of CCR5 modulators, which are significant in treating viral infections such as HIV .

Case Study: CCR5 Modulators

Research has demonstrated that derivatives of this compound can effectively modulate the CCR5 receptor. In a study involving multiple synthesized compounds, it was found that certain derivatives exhibited improved binding affinity and selectivity compared to non-fluorinated analogs. This highlights the importance of fluorination in enhancing pharmacological properties .

Material Science

Fluorinated Polymers

The compound is also instrumental in the development of fluorinated polymers. Its reactivity allows for nucleophilic aromatic substitution reactions, which can be employed to create complex polymer structures. For example, researchers have successfully synthesized porous β-cyclodextrin polymers using this compound as a coupling agent. These polymers demonstrated high efficiency in adsorbing heavy metals and organic pollutants from water .

| Material | Application | Efficiency |

|---|---|---|

| β-Cyclodextrin Polymer | Adsorption of heavy metals | >91% removal efficiency |

| Fluorinated Networks | Chemical synthesis and polymerization | Versatile applications |

Agrochemicals

Pesticide Development

The unique properties of this compound have led to its exploration in agrochemical formulations. It has been incorporated into various pesticide compounds where its fluorine substituents enhance the stability and efficacy of active ingredients against pests and diseases .

Synthesis Techniques

Innovative Synthetic Pathways

Recent advancements have focused on developing efficient synthetic routes for producing this compound derivatives. Techniques such as microwave-assisted synthesis and continuous flow chemistry have been explored to improve yield and reduce reaction times, making the production process more sustainable and cost-effective .

Environmental Applications

Pollutant Removal

The environmental applications of this compound derivatives extend to their use in remediation technologies. The aforementioned porous polymers not only serve as adsorbents but also facilitate the removal of various organic contaminants from wastewater, showcasing their potential for environmental cleanup efforts .

Mecanismo De Acción

The mechanism of action of 2,4-Difluoropyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of isocitrate dehydrogenase (IDH), it binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular metabolism . The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity towards the target enzyme .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoropyridine

- 4-Fluoropyridine

- 2,6-Difluoropyridine

- 2,4-Diaminopyrimidine

Uniqueness

2,4-Difluoropyridin-3-amine is unique due to the presence of two fluorine atoms at specific positions on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specialized functions .

Q & A

Q. Basic: What are the optimal synthetic routes for 2,4-difluoropyridin-3-amine?

Methodological Answer:

The synthesis of this compound typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example:

- Pd-Catalyzed Amination: Use Pd(OAc)₂ (0.25 mmol) with Xantphos (0.30 mmol) as a ligand, reacting 2,4-dichloro-3-fluoropyridine with ammonia or protected amines under basic conditions (e.g., t-BuONa). This method yields ~22% for analogous compounds after purification .

- Hydrogenation: Reduce nitro precursors (e.g., 2,4-difluoro-3-nitropyridine) using Pd/C under H₂ atmosphere in methanol, achieving high yields (up to 105% in related fluorinated pyridines) .

Key Considerations: Optimize reaction time, temperature (80–100°C for Pd catalysis), and ligand choice to minimize byproducts.

Q. Basic: How can this compound be characterized to confirm purity and structure?

Methodological Answer:

Employ a combination of analytical techniques:

- NMR Spectroscopy: ¹H and ¹⁹F NMR to verify fluorine positions and amine proton signals. For example, ¹⁹F NMR peaks for ortho/para fluorines in similar compounds appear at δ −110 to −120 ppm .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 131.03 for C₅H₅F₂N₂) and isotopic patterns .

- Elemental Analysis: Validate C, H, N, and F content within ±0.4% of theoretical values.

- X-ray Crystallography: Resolve regiochemistry ambiguities, though this requires high-purity crystals .

Q. Advanced: How can contradictory regioselectivity outcomes in fluoropyridine amination be resolved?

Methodological Answer:

Contradictions in regioselectivity (e.g., 2,4- vs. 2,6-difluoro products) often stem from:

- Substrate Electronics: Fluorine’s electron-withdrawing effect directs nucleophilic attack to less electron-deficient positions. For example, 3-amine groups in 2,6-difluoropyridine derivatives form via meta-fluorine activation .

- Catalytic System: Bulky ligands (e.g., Xantphos) favor steric control over electronic effects. In Pd-catalyzed reactions, ligand choice can shift selectivity from C2 to C4 positions .

Resolution Strategy:- Use DFT calculations to predict reactive sites.

- Screen ligands (e.g., BrettPhos vs. Xantphos) and bases (K₂CO₃ vs. t-BuONa) to tune selectivity .

Q. Advanced: What is the impact of fluorine substitution on the compound’s physicochemical and biological properties?

Methodological Answer:

Fluorine atoms significantly alter:

- Lipophilicity: Fluorine increases log P by ~0.25 per substituent, enhancing membrane permeability. For this compound, predicted log P ≈ 1.2 (vs. 0.5 for non-fluorinated analogs) .

- Metabolic Stability: Fluorine blocks cytochrome P450 oxidation, extending half-life. This is critical in drug candidates targeting enzymes or receptors .

- Hydrogen Bonding: Fluorine’s electronegativity strengthens interactions with biomolecular targets (e.g., kinase inhibitors), as seen in structurally similar antimalarial compounds .

Experimental Validation:

Q. Basic: What are the recommended purification techniques for this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water (3:1) to isolate high-purity crystals. For example, 2,6-difluoro analogs achieve >95% purity via this method .

- Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:4) for intermediates. Adjust polarity for amine retention .

- Distillation: For volatile impurities, use short-path distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) .

Q. Advanced: How to address discrepancies in reported biological activity data for fluorinated pyridinamines?

Methodological Answer:

Contradictions in bioactivity data (e.g., IC₅₀ values) may arise from:

- Assay Conditions: Variations in buffer pH, temperature, or cell lines. Standardize protocols using controls like gefitinib (a known kinase inhibitor) .

- Compound Stability: Degradation under assay conditions (e.g., light exposure) can skew results. Validate stability via LC-MS before testing .

- Regioisomeric Impurities: Trace 2,6-difluoro contaminants (from synthesis) may confound results. Use ¹⁹F NMR to confirm regiochemical purity (>98%) .

Q. Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Fluorinated amines can cause skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation; amine vapors may induce respiratory distress.

- Waste Disposal: Neutralize acidic/basic waste with dilute HCl/NaOH before disposal in halogenated waste containers .

Propiedades

Fórmula molecular |

C5H4F2N2 |

|---|---|

Peso molecular |

130.1 g/mol |

Nombre IUPAC |

2,4-difluoropyridin-3-amine |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 |

Clave InChI |

IHLVIYMPPQXOBK-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(C(=C1F)N)F |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.